Dynasore

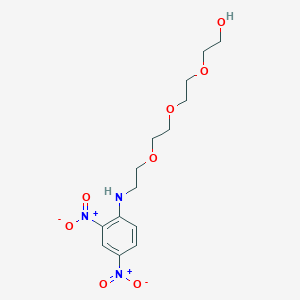

説明

Dynasore is a cell-permeable, small-molecule inhibitor of the endocytosis-associated GTPase dynamin . Dynamin promotes clathrin-coated vesicle formation and is involved in detaching coated pits from the membrane during clathrin-mediated endocytosis .

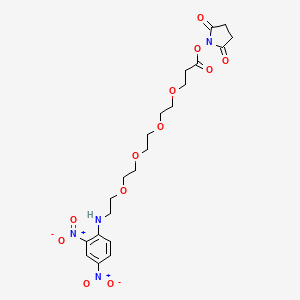

Synthesis Analysis

A focused set of dihydroxyl and trihydroxyl this compound analogs called the Dyngo™ compounds were synthesized, five of which had improved potency, reduced detergent binding, and reduced cytotoxicity . These improvements were conferred by changes in the position and/or number of hydroxyl substituents .

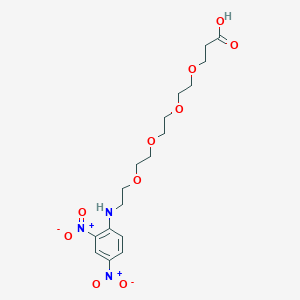

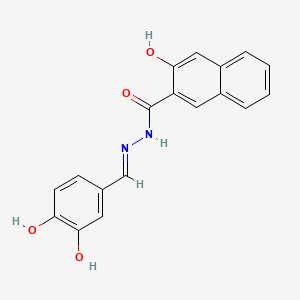

Molecular Structure Analysis

This compound has a molecular formula of C18H14N2O4 . It is a tool for calculating total and partial dynamic structure factors as well as related correlation functions from molecular dynamics (MD) simulations .

Chemical Reactions Analysis

This compound binds stoichiometrically to detergents used for in vitro drug screening, drastically reducing its potency . A focused set of dihydroxyl and trihydroxyl this compound analogs called the Dyngo™ compounds were synthesized, five of which had improved potency, reduced detergent binding, and reduced cytotoxicity .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 322.31 g/mol . It is soluble in DMSO at 30 mg/mL .

科学的研究の応用

ダイナミンの活性阻害

Dynasoreは、GTPアーゼ阻害剤であり、ダイナミンの活性を迅速かつ可逆的に阻害します {svg_1}. ダイナミンは、真核細胞におけるクラトリンドメイン介在性エンドサイトーシス中の膜分裂に必須なGTPアーゼタンパク質です {svg_2}.

エンドサイトーシスの防止

This compoundによるダイナミンの活性阻害は、エンドサイトーシスを阻害します {svg_3}. エンドサイトーシスは、細胞が細胞膜で包み込むことで、外部から物質を吸収する過程です {svg_4}.

脂質ラフトの組織構造の破壊

This compoundは、ダイナミン非依存的な方法で脂質ラフトの組織構造を破壊することが発見されています {svg_5}. 脂質ラフトは、シグナル伝達分子の集合の組織化センターとして機能する、細胞膜のマイクロドメインです {svg_6}.

細胞膜におけるコレステロールの調節

This compoundは、細胞膜におけるコレステロールの調節を探求する上で興味深いツールを提供します {svg_7}. This compoundは、細胞膜内の不安定なコレステロールを減少させることが発見されています {svg_8}.

ミトコンドリア呼吸の阻害

This compoundは、ミトコンドリア呼吸を阻害することが発見されています {svg_9}. この阻害は、ミトコンドリアにおける活性酸素種(ROS)の生成を防ぎ、不安定な鉄の存在下で有害な脂質過酸化およびフェロトーシスによる細胞死につながる可能性があります {svg_10}.

フェロトーシスからの保護

肺腺がん細胞株と神経細胞株におけるthis compound処理は、これらの細胞をフェロトーシスから強力に保護することが発見されています {svg_11}. フェロトーシスは、グルタチオンペルオキシダーゼ4(Gpx4)活性の崩壊に続く、有害な膜脂質過酸化の連鎖反応を特徴とする、制御された壊死の一種です {svg_12}.

シナプス小胞エンドサイトーシスに不可欠

海馬シナプスの研究では、this compoundによる阻害により、ダイナミンはすべての形態のシナプス小胞エンドサイトーシスに必須であることが示されました {svg_13}. シナプス小胞エンドサイトーシスは、神経細胞がシナプスで放出される神経伝達物質を貯蔵する小胞を回収するプロセスです {svg_14}.

エキソサイトーシスへの影響なし

This compoundはエンドサイトーシスを阻害する効果がある一方で、エキソサイトーシスには影響がないことが発見されています {svg_15}. エキソサイトーシスは、細胞が細胞質を介して分泌産物を細胞膜に輸送するプロセスです {svg_16}.

作用機序

Target of Action

Dynasore primarily targets dynamin , a GTPase protein . Dynamin plays a crucial role in membrane remodeling and fission of clathrin-coated vesicles during endocytosis, and vesicles that bud from the trans-Golgi network . It is essential for the invagination of the plasma membrane to form clathrin-coated pits .

Mode of Action

This compound is a GTPase inhibitor that rapidly and reversibly inhibits dynamin activity . By blocking dynamin, this compound inhibits coated vesicle formation and dynamin-mediated endocytic pathways . This prevents endocytosis, a fundamental cellular process that regulates the homeostasis of the plasma membrane, receptor turnover, and the uptake of nutrients .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the GTPase activity of dynamin, blocking the constriction and fission stages of clathrin-coated vesicle formation . This impacts the endocytosis process, which is crucial for maintaining plasma membrane homeostasis and nutrient uptake . Additionally, this compound has been found to suppress cell proliferation, migration, and invasion via the STAT3 signaling pathway .

Pharmacokinetics

It is known that this compound is a cell-permeable small molecule , suggesting that it can readily cross cell membranes to exert its effects.

Result of Action

This compound has multiple cellular effects. It reduces labile cholesterol in the plasma membrane and disrupts lipid raft organization . In osteosarcoma cells, this compound has been shown to inhibit cell proliferation, migration, and invasion, and induce G0/G1 arrest . It also enhances the antitumor capacity of cisplatin in osteosarcoma .

Action Environment

It is known that this compound’s inhibitory effects on dynamin are rapid and reversible , suggesting that its action may be influenced by the cellular environment and the presence of other molecules

Safety and Hazards

When handling Dynasore, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

生化学分析

Biochemical Properties

Dynasore is a GTPase inhibitor that rapidly and reversibly inhibits dynamin activity, which prevents endocytosis . Dynamin is a GTPase protein that is essential for membrane fission during clathrin-mediated endocytosis in eukaryotic cells .

Cellular Effects

This compound has been found to suppress cell proliferation, migration, and invasion . It also induces G0/G1 arrest of osteosarcoma (OS) cells .

Molecular Mechanism

This compound inhibits the GTPase activity of dynamin, blocking constriction and fission . It represses the expression of CCND1, CDK4, p-Rb, and MMP-2 .

Dosage Effects in Animal Models

In animal models, this compound has been found to repress tumorigenesis of OS . Specific dosage effects are not mentioned in the current sources.

特性

IUPAC Name |

N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O4/c21-15-6-5-11(7-17(15)23)10-19-20-18(24)14-8-12-3-1-2-4-13(12)9-16(14)22/h1-10,21-23H,(H,20,24)/b19-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYNDQCRDGGCQRZ-VXLYETTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60420841 | |

| Record name | Dynasore | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

304448-55-3 | |

| Record name | Dynasore | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15964 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dynasore | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60420841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-(4-(3-(Quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine](/img/structure/B607155.png)